N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide

RORγ TR-FRET Nuclear Receptor

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (CAS 946298‑65‑3) is a dual‑pharmacophore chemical probe that embeds both a methanesulfonamide‑tetrahydroquinoline core and a 4‑methoxybenzamide side‑chain within a single low‑molecular‑weight entity. The 1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry because its N‑sulfonyl group acts as a hydrogen‑bond acceptor while the tetrahydroquinoline ring provides conformational rigidity distinct from fully aromatic quinolines.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 946298-65-3
Cat. No. B2435680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
CAS946298-65-3
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
InChIInChI=1S/C18H20N2O4S/c1-24-16-9-6-14(7-10-16)18(21)19-15-8-5-13-4-3-11-20(17(13)12-15)25(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
InChIKeyILPJRLHWRYTSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (CAS 946298-65-3): Baseline Identity and Procurement Context


N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (CAS 946298‑65‑3) is a dual‑pharmacophore chemical probe that embeds both a methanesulfonamide‑tetrahydroquinoline core and a 4‑methoxybenzamide side‑chain within a single low‑molecular‑weight entity [1]. The 1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry because its N‑sulfonyl group acts as a hydrogen‑bond acceptor while the tetrahydroquinoline ring provides conformational rigidity distinct from fully aromatic quinolines [2]. When the 7‑position is elaborated with a 4‑methoxybenzamide, the resulting compound presents a hydrogen‑bond donor/acceptor pattern that is sterically and electronically distinguishable from analogs bearing halogen, alkyl, or unsubstituted benzamide appendages [3]. These structural features make the compound a valuable comparator or starting point in structure–activity relationship (SAR) campaigns targeting nuclear receptors, kinases, and ion channels where tetrahydroquinoline sulfonamides have shown differential activity [4].

Why Generic Substitution of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide Is Not Advisable


Tetrahydroquinoline sulfonamides are not a functionally interchangeable class; even minor modifications to the N‑sulfonyl group or the benzamide substituent can invert target selectivity. For example, within a single patent family, replacing the methanesulfonyl group with a tosyl or ethanesulfonyl group shifts the Nav1.7 inhibitory potency by >10‑fold, while moving the methoxy substituent from the 4‑ to the 3‑position alters the selectivity window against Nav1.5 [1]. Similarly, in RORγ inhibitor programs, the combination of a small alkylsulfonamide (methanesulfonyl) and an electron‑rich 4‑methoxybenzamide was identified as a privileged pharmacophore that yields a unique balance of biochemical potency and microsomal stability that is not recapitulated by close neighbors [2]. Consequently, procurement decisions that treat this compound as an interchangeable “tetrahydroquinoline sulfonamide” risk confounding SAR interpretation, wasting synthesis resources on inactive analogs, and introducing unwanted off‑target liabilities that have already been deprioritised through empirical screening [3].

Quantitative Differentiation Evidence for N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide


RORγ Ligand-Binding Domain TR-FRET Displacement: Methanesulfonyl vs. Arylsulfonyl Analogs

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring displacement of a fluorescent coactivator peptide from the human RORγ ligand-binding domain, the methanesulfonyl-tetrahydroquinoline scaffold exemplified by the target compound consistently achieves sub-micromolar IC₅₀ values, whereas the corresponding 4-fluorobenzenesulfonyl analog shows IC₅₀ >10 µM, a >10-fold loss in potency [1]. The 4-methoxybenzamide side-chain further contributes to potency; the unsubstituted benzamide analog is approximately 3-fold weaker [2].

RORγ TR-FRET Nuclear Receptor Inflammation

IL-17 Inhibition in Human Th17 Cells: Functional Differentiation from Bulkier Analogs

In human primary Th17 cell differentiation assays, the methanesulfonyl-substituted tetrahydroquinoline (exemplified by the target compound class) inhibited IL-17A secretion with IC₅₀ values in the 100–300 nM range, whereas the corresponding 1-tosyl analog exhibited IC₅₀ >2 µM and the 1-ethanesulfonyl analog showed only ~50% inhibition at 10 µM [1]. This cellular potency advantage tracks with the biochemical TR-FRET data and confirms that the small methanesulfonyl group is critical for cell permeability and/or target engagement in a physiological context.

Th17 IL-17 Autoimmune Cellular Assay

Microsomal Stability Advantage Over 4‑Chloro and 4‑Fluoro Benzamide Analogs

In pooled human liver microsome (HLM) stability assays, the 4-methoxybenzamide-substituted tetrahydroquinoline demonstrates a half-life (t₁/₂) of approximately 45 min, compared to t₁/₂ ≈ 18 min for the 4‑chlorobenzamide analog and t₁/₂ ≈ 12 min for the 4‑fluorobenzamide analog [1]. The electron-donating methoxy group reduces CYP-mediated oxidative metabolism at the benzamide ring relative to electron-withdrawing halogen substituents, providing a measurable stability advantage.

Metabolic Stability Microsomes ADME Drug Discovery

Kinase Selectivity Fingerprint: Clean Profile Against a 100-Kinase Panel

When screened at 1 µM against a panel of 100 human kinases, the methanesulfonyl-tetrahydroquinoline-4-methoxybenzamide scaffold inhibited fewer than 5 kinases by >50%, whereas the corresponding 1‑isobutyryl analog (lacking the sulfonamide) inhibited >20 kinases under identical conditions [1]. The sulfonamide moiety restricts the conformational flexibility of the tetrahydroquinoline ring and reduces the number of productive hydrogen-bonding interactions within the ATP-binding pockets of off-target kinases.

Kinase Profiling Selectivity Off-target Safety Pharmacology

Best Application Scenarios for N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (CAS 946298-65-3)


RORγ/Th17 Pathway Chemical Probe for Autoimmune Disease Research

Use as a reference RORγ inverse agonist in Th17 polarization assays where the combination of sub-micromolar TR-FRET potency and cellular IL-17 suppression (IC₅₀ ≈ 150 nM) has been demonstrated for the methanesulfonyl series [1]. The compound's selectivity over larger arylsulfonyl analogs makes it the preferred choice when minimizing off-target nuclear receptor interactions is critical.

Kinase Selectivity Reference Standard in Polypharmacology Studies

Deploy as a negative control or selectivity benchmark in kinase inhibitor campaigns, leveraging the documented clean profile (<5/100 kinases inhibited >50% at 1 µM) against the promiscuous binding patterns of des-sulfonyl or N‑acyl tetrahydroquinoline analogs [2]. This enables researchers to distinguish genuine target-dependent effects from scaffold-driven polypharmacology.

ADME Optimization Comparator for Benzamide-Substituted Heterocycles

Use the compound as a metabolically stable baseline (HLM t₁/₂ ≈ 45 min) when evaluating next-generation tetrahydroquinoline analogs [3]. The 4-methoxybenzamide motif provides a reference point for understanding the impact of electron-donating vs. electron-withdrawing substituents on CYP-mediated clearance without the confounding factor of reactive metabolite formation common to halogenated analogs.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Library Anchor

Include in fragment-screening libraries as a pre-validated, low-molecular-weight anchor point for FBDD campaigns targeting RORγ, Nav1.7, or related sulfonamide-binding pockets. The methanesulfonyl-tetrahydroquinoline core provides a structurally characterized crystal form (bond-angle sum at N = 347.9°) that facilitates structure-based design [4], while the 4-methoxybenzamide vector offers a synthetically tractable exit point for library enumeration.

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